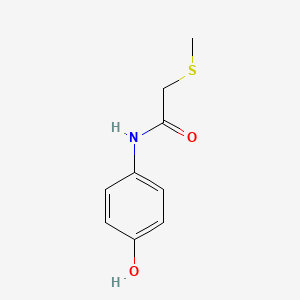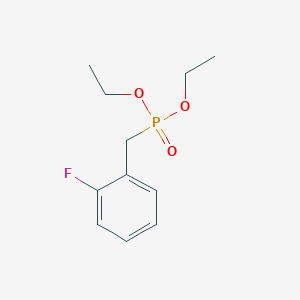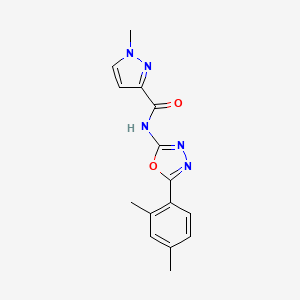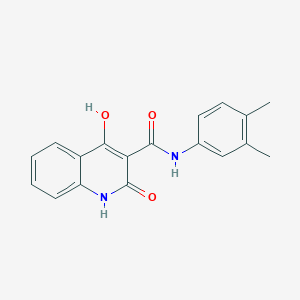
N-(3,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, commonly known as DMHQ, is a synthetic compound with potential applications in scientific research. DMHQ is a quinoline derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
作用机制
DMHQ inhibits the activity of MAO-A by binding to the enzyme's active site and preventing the breakdown of neurotransmitters. MAO-A inhibitors have been shown to increase the levels of neurotransmitters in the brain, which can have antidepressant, anxiolytic, and anti-aggressive effects. DMHQ has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
DMHQ has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters involved in mood regulation, reward, and stress response. DMHQ has also been shown to decrease the levels of corticosterone, a stress hormone, in animal models. DMHQ has been shown to have antidepressant, anxiolytic, and anti-aggressive effects in various animal models. DMHQ has also been shown to have neuroprotective effects in animal models of Parkinson's disease and ischemic stroke.
实验室实验的优点和局限性
DMHQ has several advantages for lab experiments, including its ability to cross the blood-brain barrier and accumulate in the brain, its specificity for MAO-A inhibition, and its potential neuroprotective effects. However, DMHQ also has some limitations, including its relatively low potency compared to other MAO-A inhibitors, its potential cytotoxicity at high concentrations, and its limited solubility in water.
未来方向
There are several future directions for research on DMHQ, including the development of more potent and selective MAO-A inhibitors based on the DMHQ scaffold, the study of the effects of DMHQ on other neurotransmitter systems and brain regions, the investigation of the potential therapeutic applications of DMHQ in neurological and psychiatric disorders, and the exploration of the mechanisms underlying the neuroprotective effects of DMHQ.
合成方法
DMHQ can be synthesized using various methods, including the reaction of 3,4-dimethylaniline with 2,3-dichloro-1,4-naphthoquinone, followed by the reaction with hydroxylamine hydrochloride and acetic anhydride. Another method involves the reaction of 3,4-dimethylaniline with 2-chloro-1,4-naphthoquinone, followed by the reaction with hydroxylamine hydrochloride and sodium acetate. DMHQ can also be synthesized using a one-pot reaction of 3,4-dimethylaniline with 2-chloro-1,4-naphthoquinone, hydroxylamine hydrochloride, and acetic anhydride. The purity and yield of DMHQ can be improved using various purification methods, including column chromatography and recrystallization.
科学研究应用
DMHQ has potential applications in scientific research, particularly in the field of neuroscience. DMHQ has been shown to inhibit the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. DMHQ can also cross the blood-brain barrier and accumulate in the brain, making it a potential tool for studying the effects of MAO-A inhibition on neurotransmitter levels and behavior. DMHQ has been used in various animal models to study the role of MAO-A in depression, anxiety, and aggression.
属性
IUPAC Name |
N-(3,4-dimethylphenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-10-7-8-12(9-11(10)2)19-17(22)15-16(21)13-5-3-4-6-14(13)20-18(15)23/h3-9H,1-2H3,(H,19,22)(H2,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJODYBDCKUYCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


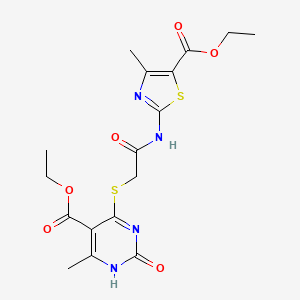
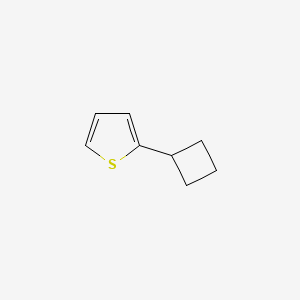

![1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2403400.png)
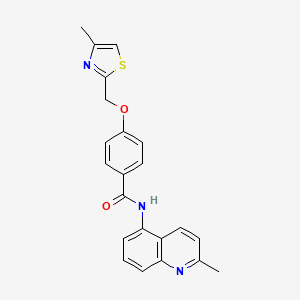
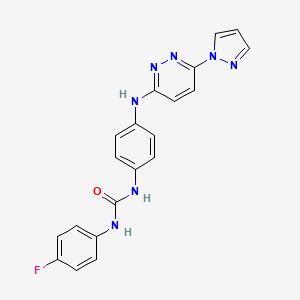
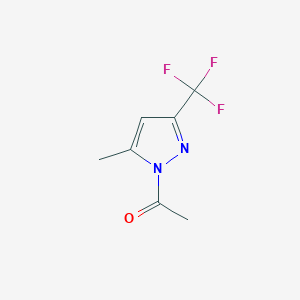
![7-chloro-N-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2403408.png)
![N-(1,3-benzodioxol-5-yl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2403410.png)
![N-[[4-(3-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2403411.png)
